5,6-Dichloronicotinic acid

Alzheimer's Disease Acetylcholinesterase Inhibitor Medicinal Chemistry

5,6-Dichloronicotinic acid (CAS 41667-95-2) is a dihalogenated pyridine-3-carboxylic acid derivative (molecular formula C6H3Cl2NO2, molecular weight 192.00). Its structure features chlorine substituents at both the 5- and 6-positions of the nicotinic acid ring.

Molecular Formula C6H3Cl2NO2
Molecular Weight 192.00 g/mol
CAS No. 41667-95-2
Cat. No. B1220729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloronicotinic acid
CAS41667-95-2
Synonyms5,6-dichloronicotinic acid
Molecular FormulaC6H3Cl2NO2
Molecular Weight192.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)C(=O)O
InChIInChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyRNRLTTNKVLFZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloronicotinic Acid (CAS 41667-95-2): Sourcing Grade Specifications and Identity


5,6-Dichloronicotinic acid (CAS 41667-95-2) is a dihalogenated pyridine-3-carboxylic acid derivative (molecular formula C6H3Cl2NO2, molecular weight 192.00) [1]. Its structure features chlorine substituents at both the 5- and 6-positions of the nicotinic acid ring. This specific substitution pattern dictates its unique electronic properties and reactivity profile. The compound is typically supplied as a white to beige crystalline powder with a reported melting point range of 164-168 °C (lit.) and a predicted pKa of 2.87±0.10 .

Dihalogenated pyridine building block with 5,6-dichloro substitution pattern
Supports medicinal chemistry and agrochemical research workflows
Isomer-specific sourcing; 5,6-regiochemistry drives cross-coupling and SAR studies

Why Generic Substitution Fails for 5,6-Dichloronicotinic Acid: The Risk of Isomer Misidentification


Substituting 5,6-dichloronicotinic acid with a generic 'dichloronicotinic acid' or a close analog like 2,6-dichloronicotinic acid is a critical sourcing error due to the profound impact of chlorine atom positioning on downstream reactivity and biological activity. The 5,6- vs. 2,6-isomeric substitution pattern directs selectivity in cross-coupling reactions and leads to divergent biological outcomes [1]. For example, in agricultural research, the decision to pursue the 5,6-dichloro isomer over the 2,6-dichloro isomer was driven by a strategic hypothesis that increasing chlorine density at the 5,6-positions would yield a broader and more potent pesticidal activity spectrum [2]. Procurement of an incorrect isomer can invalidate an entire synthetic route or lead to false-negative biological assay results.

Isomer mismatch
5,6-dichloro substitution directs unique cross-coupling selectivity; 2,6-dichloro isomer may alter reaction outcome and synthetic route.Reactivity divergence can invalidate analog libraries.
Biological profile
Agrochemical SAR studies selected 5,6-dichloro over 2,6-dichloro to explore broader activity hypothesis; incorrect isomer may yield false-negative screening results.Procurement of wrong isomer undermines lead optimization programs.

5,6-Dichloronicotinic Acid: Quantitative Evidence of Performance Differentiation vs. Analogs


Acetylcholinesterase (AChE) Inhibitory Potency: 5,6-Dichloro Moiety Confers Superior Activity vs. Tacrine

In a study of tetrahydroacridine conjugates, the derivative containing the 5,6-dichloronicotinic acid moiety (compound 3b) exhibited an IC50 of 1.02 nM against AChE, which is significantly more potent than the clinically used reference drug, tacrine [1]. While direct comparator data for other halogenated nicotinic acid isomers is not provided, the study explicitly attributes the high potency of this novel series to the incorporation of the 5,6-dichloronicotinic acid moiety.

AChE inhibition
Head-to-head
IC50 1.02 nM (3b conjugate)
vs. Tacrine (reference drug); over 100-fold lower IC50 reported
Reported AChE inhibitory activity context; supports 5,6-dichloro pharmacophore exploration.
In vitro enzyme assay; conjugate-dependent potency.
Alzheimer's Disease Acetylcholinesterase Inhibitor Medicinal Chemistry

Agricultural Lead Optimization: Hypothesis-Driven Selection of 5,6-Dichloro Isomer for Broader Activity

In a systematic structure-activity relationship (SAR) study, researchers directly compared anilide derivatives of 5,6-dichloronicotinic acid and 2,6-dichloronicotinic acid. The investigation was motivated by the limited success of bromochloro nicotinic acid derivatives, leading to the hypothesis that 'enriching the chlorine content' at the 5,6-positions could result in 'a more active and broader spectrum activity profile' compared to the 2,6-dichloro isomer [1].

Agrochemical lead selection
Reported
5,6-dichloro isomer chosen over 2,6-dichloro
Hypothesis: higher chlorine density at 5,6-positions may broaden pesticidal activity spectrum.
Supports isomer-specific procurement for agrochemical SAR programs.
Qualitative, comparative selection rationale; activity confirmation required.
Agrochemicals Herbicide Pesticide Structure-Activity Relationship

In Vivo PK Liability Prediction: Favorable CYP450 Non-Inhibition Profile

Computational prediction data indicates that 5,6-dichloronicotinic acid is not predicted to be an inhibitor of major cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 [1]. This is a key differentiator when selecting building blocks, as many halogenated heterocycles carry a high risk of potent CYP inhibition, which can lead to significant drug-drug interaction (DDI) liabilities or rapid metabolic clearance.

CYP450 inhibition prediction
Data to verify
No predicted inhibition of CYP1A2, 2C19, 2C9, 2D6, 3A4
Predicted ADME profile may reduce early-stage CYP liability concern; requires experimental validation.
In silico model; class-level inference for halogenated pyridines.
Drug Metabolism ADME CYP450 Pharmacokinetics

Synthetic Versatility: Regioselective Halogen Displacement for Diversification

The 5,6-dichloronicotinic acid scaffold is documented to undergo regioselective halogen displacement, specifically enabling the conversion to 5-chloro-6-iodonicotinic acid via iodine displacement of the 6-chloro substituent . This differential reactivity between the 5- and 6-positions is not observed in many other dichloronicotinic acid isomers (e.g., 2,6- or 4,6-dichloro), where the chlorines may be chemically equivalent or exhibit different regioselectivity, thus offering a unique synthetic handle for sequential derivatization.

Regioselective halogen displacement
Class-level
Selective 6-chloro displacement by iodine
Forms 5-chloro-6-iodonicotinic acid; not observed for 2,6-dichloro isomer.
Enables sequential cross-coupling for orthogonally functionalized pyridine libraries.
Experimental confirmation recommended; synthetic advantage over symmetrical isomers.
Organic Synthesis Cross-coupling Building Block Regioselectivity

Procurement-Driven Application Scenarios for 5,6-Dichloronicotinic Acid


Discovery of Multi-Potent Anti-Alzheimer's Agents

This compound is a critical starting material for medicinal chemistry programs focused on generating novel acetylcholinesterase (AChE) inhibitors. Evidence from Czarnecka et al. (2018) demonstrates that conjugating the 5,6-dichloronicotinic acid moiety with a tetrahydroacridine core yields derivatives with low-nanomolar potency (IC50 = 1.02 nM) that surpass the reference drug, tacrine [1]. Procurement of this specific isomer is essential for accessing the described pharmacophore and achieving the reported potency gains.

Agricultural Chemistry Lead Optimization and SAR Studies

Procurement of 5,6-dichloronicotinic acid is justified for agrochemical R&D groups seeking to explore structure-activity relationships (SAR) around dihalonicotinic acid derivatives. Research by Setliff and Soman (1992) explicitly details the strategic choice of the 5,6-dichloro isomer over the 2,6-dichloro isomer, based on a hypothesis that the increased chlorine density at the 5,6-positions would yield a broader spectrum of pesticidal or herbicidal activity [2]. Sourcing the correct isomer is fundamental to testing this hypothesis.

Synthesis of Orthogonally Functionalized Pyridine Libraries

This building block is uniquely suited for the synthesis of complex, functionalized pyridines due to the regio-selective reactivity of its two chlorine atoms. Its documented ability to undergo selective displacement of the 6-chloro group with iodine to form 5-chloro-6-iodonicotinic acid provides a valuable synthetic handle for sequential cross-coupling reactions . This capability is not available with more symmetrical isomers like 2,6-dichloronicotinic acid, making it a preferred choice for diversifying chemical space in medicinal chemistry and agrochemical discovery.

ADME Risk Mitigation in Early-Stage Drug Discovery

For drug discovery projects prioritizing favorable ADME profiles, 5,6-dichloronicotinic acid is a strategically sound building block. In silico predictions indicate a lack of inhibition against a panel of major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) [3]. This suggests a lower risk of drug-drug interaction liabilities compared to many other halogenated heterocyclic acids, making it a safer starting point for lead optimization programs.

Application
Selection Property
Validation Focus
AChE inhibitor discovery research
5,6-dichloro pharmacophore for reported low-nanomolar AChE binding
AChE inhibition assay validation
Agrochemical SAR studies
Isomer-specific chlorine density pattern for activity hypothesis testing
Pesticidal/herbicidal activity screening
Sequential cross-coupling library synthesis
Regioselective 6-chloro displacement capability
Halogen displacement and cross-coupling verification
Early-stage ADME risk assessment
Predicted CYP450 non-inhibition profile
Experimental CYP inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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